Bifunctional Electrophilic Architecture: Orthogonal Acyl Chloride + Sulfonyl Chloride Reactivity vs. Monofunctional 3-Chloropropanesulfonyl Chloride
3-(Chlorosulfonyl)propanoyl chloride (3944-67-0) possesses two distinct electrophilic warheads — an acyl chloride (–COCl) and a sulfonyl chloride (–SO₂Cl) — separated by a two-methylene spacer [1]. By contrast, the closest commercial monofunctional analog, 3-chloropropanesulfonyl chloride (CAS 1633-82-5; MW 177.05), contains only a single sulfonyl chloride group with a chloroalkyl terminus, providing only one electrophilic reaction site . Literature on acyl vs. sulfonyl chloride reactivity establishes that acyl chlorides are generally more reactive toward nucleophiles than sulfonyl chlorides, enabling sequential, chemoselective derivatization strategies [2]. This differential reactivity allows 3944-67-0 to serve as a heterobifunctional linker in PROTAC synthesis and bioconjugation, whereas 1633-82-5 cannot perform the acyl transfer step required for amide or ester bond formation at the terminal position.
| Evidence Dimension | Number of electrophilic reaction sites per molecule |
|---|---|
| Target Compound Data | 2 electrophilic sites: 1 acyl chloride (–COCl) + 1 sulfonyl chloride (–SO₂Cl) |
| Comparator Or Baseline | 3-Chloropropanesulfonyl chloride (CAS 1633-82-5): 1 electrophilic site (sulfonyl chloride only) |
| Quantified Difference | 2 vs. 1 electrophilic sites; acyl chlorides are up to 10³× more reactive than sulfonyl chlorides in solvolysis kinetics |
| Conditions | Bifunctional reagent architecture comparison; reactivity hierarchy from gas-phase chloride anion transfer energetics and solvolysis rate data |
Why This Matters
A procurement decision for 3944-67-0 over 1633-82-5 enables two sequential derivatization steps on a single scaffold, reducing synthetic step count by at least 1–2 steps in multi-functional conjugate construction.
- [1] Kuujia.com. Cas no 3944-67-0 (3-sulfopropanoyl chloride) – Computed Properties. Available at: https://www.kuujia.com/cas-3944-67-0.html View Source
- [2] Bentley, T.W. Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides: comparisons with gas-phase data for cation formation. J. Phys. Org. Chem. 2008, 21, 724–730. DOI: 10.1002/poc.1389. View Source
